2-(5-Bromopyrazin-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that combines elements of pyrazine and pyridazine structures. Its molecular formula is , and it has a molecular weight of 253.06 g/mol. The compound features a bromine atom, which contributes to its unique chemical properties and potential biological activities. It is classified under the category of pyrazinones, which are known for their diverse applications in medicinal chemistry, particularly as potential drug candidates.
The synthesis of 2-(5-Bromopyrazin-2-yl)pyridazin-3(2H)-one typically involves several steps:
The reaction conditions can vary, but optimizing temperature, time, and solvent choice is crucial for maximizing yield and purity. For instance, using continuous flow reactors can enhance efficiency during industrial-scale synthesis.
The molecular structure of 2-(5-Bromopyrazin-2-yl)pyridazin-3(2H)-one can be represented by its canonical SMILES notation: C1=CC(=O)N(N=C1)C2=CN=C(C=N2)Br
. The compound consists of two fused heterocyclic rings (pyrazinone and pyridazine) with a bromine substituent on the pyrazine ring.
2-(5-Bromopyrazin-2-yl)pyridazin-3(2H)-one can participate in various chemical reactions:
For substitution reactions, typical reagents include nucleophiles like amines or thiols. Oxidation can be facilitated by agents such as potassium permanganate, while reduction may involve sodium borohydride or lithium aluminum hydride.
The mechanism of action for 2-(5-Bromopyrazin-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the heterocyclic ring systems enhances its binding affinity to these targets, potentially modulating their biological activity. The exact pathways depend on the specific application and target involved.
The compound exhibits typical properties associated with heterocycles, including:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C8H5BrN4O |
Molecular Weight | 253.06 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
These properties influence its reactivity and suitability for various applications.
The compound has significant potential in scientific research, particularly in medicinal chemistry:
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4